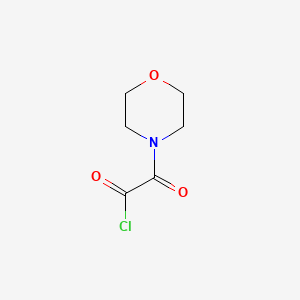
(Morpholin-4-yl)(oxo)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a morpholine ring attached to a glyoxyloyl chloride group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Morpholin-4-yl)(oxo)acetyl chloride typically involves the reaction of morpholine with glyoxylic acid, followed by chlorination. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled temperature and pressure .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction parameters to ensure high yield and purity. The process involves continuous monitoring of reaction temperature, pressure, and the concentration of reactants to achieve efficient chlorination .
化学反応の分析
Types of Reactions: (Morpholin-4-yl)(oxo)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: Reacts with water to produce 4-Morpholineglyoxylic acid and hydrochloric acid.
Condensation Reactions: Forms imines and oximes when reacted with primary amines and hydroxylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Hydrolysis: Conducted under acidic or basic conditions to facilitate the breakdown of the chloride group.
Condensation Reactions: Requires mild heating and the presence of a dehydrating agent to drive the reaction to completion.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
4-Morpholineglyoxylic Acid: Produced from hydrolysis.
Imines and Oximes: Resulting from condensation reactions.
科学的研究の応用
(Morpholin-4-yl)(oxo)acetyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (Morpholin-4-yl)(oxo)acetyl chloride involves its reactivity as an acylating agent. It targets nucleophilic sites on molecules, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations, including the modification of proteins and other biomolecules. The compound’s ability to form stable amide and ester linkages makes it valuable in synthetic chemistry .
類似化合物との比較
Morpholine: A simpler analog with a similar morpholine ring structure but lacking the glyoxyloyl chloride group.
Glyoxyloyl Chloride: Contains the glyoxyloyl chloride moiety but without the morpholine ring.
4-Morpholineacetyl Chloride: Another related compound with slight structural differences.
Uniqueness: (Morpholin-4-yl)(oxo)acetyl chloride stands out due to its dual functional groups, which confer unique reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable intermediate in the development of complex organic molecules .
特性
CAS番号 |
14505-42-1 |
|---|---|
分子式 |
C6H8ClNO3 |
分子量 |
177.584 |
IUPAC名 |
2-morpholin-4-yl-2-oxoacetyl chloride |
InChI |
InChI=1S/C6H8ClNO3/c7-5(9)6(10)8-1-3-11-4-2-8/h1-4H2 |
InChIキー |
VHPBYTDYSDTBML-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(=O)Cl |
同義語 |
4-Morpholineglyoxyloyl chloride (8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















